(E)-Fluvoxamine-d4 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.
Synthesis Analysis
The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).
- Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).
Pharmacokinetics
- Bioequivalence Studies : A study on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy Chinese subjects showed bioequivalence under fasting and fed conditions. The absorption did not differ significantly between groups, and no serious adverse reactions were observed (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023).
Analytical Methods
- Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).
Degradation Kinetics
- Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).
Clinical Applications
- Clinical Studies on Depression : A study evaluated the efficacy of fluvoxamine maleate in patients with mild depression undergoing hemodialysis. It found effectiveness in 57% of the patients, with the plasma fluvoxamine concentration decreasing by 22% due to hemodialysis (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Fluvoxamine-d4 Maleate involves the synthesis of (E)-Fluvoxamine-d4 followed by its reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "Deuterated benzylamine", "Deuterated 2-(chloroethyl)phenyl isocyanate", "Sodium hydride", "Deuterated 2-(dimethylamino)ethyl chloride", "Maleic acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Deuterated benzylamine is reacted with deuterated 2-(chloroethyl)phenyl isocyanate in the presence of sodium hydride to form (E)-Fluvoxamine-d4.", "The (E)-Fluvoxamine-d4 is then reacted with deuterated 2-(dimethylamino)ethyl chloride to form the hydrochloride salt of (E)-Fluvoxamine-d4.", "The maleate salt of (E)-Fluvoxamine-d4 is formed by reacting the hydrochloride salt with maleic acid in diethyl ether and methanol.", "The resulting maleate salt is then purified by recrystallization from water." ] } | |
CAS-Nummer |
1432075-74-5 |
Molekularformel |
C19H21D4F3N2O6 |
Molekulargewicht |
438.44 |
Reinheit |
98% by HPLC; 99% atom D |
Verwandte CAS-Nummern |
61718-82-9 (unlabelled) |
Synonyme |
(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |
Tag |
Fluvoxamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.